molecular formula C24H27NO4 B1254874 Ancistroguineine B

Ancistroguineine B

Cat. No. B1254874
M. Wt: 393.5 g/mol
InChI Key: PXJPRGKZMGISMU-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancistroguineine B is a natural product found in Ancistrocladus guineensis with data available.

Scientific Research Applications

Isolation and Structural Elucidation

  • Ancistroguineine B, along with other naphthylisoquinoline alkaloids, has been isolated from the leaves of Ancistrocladus guineënsis. These compounds, including ancistroguineine B, are notable for their unique structural features, such as the 5,8'-coupling in naphthylisoquinoline alkaloids, which were determined using spectroscopic, chiroptical, and degradative methods (Bringmann et al., 1998).

Antiparasitic Activities

  • Research has indicated that compounds structurally related to ancistroguineine B, isolated from species like Ancistrocladus tanzaniensis, have shown activities against parasites causing diseases such as leishmaniasis and Chagas' disease, as well as antimalarial activities against Plasmodium falciparum (Bringmann et al., 2003).

Modern Online Methods in Structural Elucidation

  • The use of modern online methods like HPLC-NMR, -MS/MS, and -CD has been demonstrated in the structural elucidation of complex structures of compounds related to ancistroguineine B, highlighting the evolving techniques in phytochemical screening and analysis (Bringmann et al., 2002).

Anti-HIV Properties

  • Ancistroguineine B’s structural analogs, such as michellamines, have been identified for their anti-HIV activities. These compounds inhibit HIV-induced cell killing and viral replication in various human cell lines, demonstrating significant potential in antiviral research (Boyd et al., 1994).

Potential in Total Synthesis and Medicinal Chemistry

  • The total synthesis of related naphthylisoquinoline alkaloids, such as ancistrotanzanine B, has been achieved, indicating the potential for ancistroguineine B and similar compounds in medicinal chemistry, particularly due to their significant antileishmanial activities (Bringmann et al., 2003).

Antioxidant Properties

  • Studies on michellamine alkaloids, structurally similar to ancistroguineine B, have shown that these compounds possess potent antioxidant properties, offering a potential avenue for research into the use of these alkaloids in oxidative stress-related conditions (White et al., 1999).

properties

Product Name

Ancistroguineine B

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(1S,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)20(9-12)28-4)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14+/m1/s1

InChI Key

PXJPRGKZMGISMU-KGLIPLIRSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C

synonyms

ancistroguineine A
ancistroguineine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ancistroguineine B
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Ancistroguineine B
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Ancistroguineine B
Reactant of Route 5
Ancistroguineine B
Reactant of Route 6
Ancistroguineine B

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